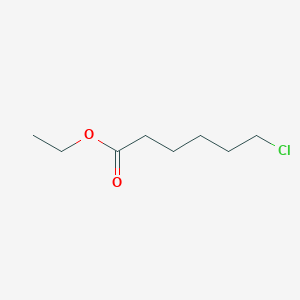

Ethyl 6-chlorohexanoate

Description

Ethyl 6-chlorohexanoate (CAS: 10141-05-6 , 10140-96-2 ) is a halogenated ester with the molecular formula C₈H₁₅ClO₂ (average mass: 178.65 g/mol). It is structurally characterized by a six-carbon chain with a chlorine substituent at the terminal carbon and an ethyl ester group. This compound is utilized in organic synthesis, particularly in nucleophilic substitution reactions, such as cyanide displacement to form 6-cyanohexanoate in dimethyl sulfoxide (DMSO) . Conflicting CAS numbers (10141-05-6 vs.

Properties

IUPAC Name |

ethyl 6-chlorohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO2/c1-2-11-8(10)6-4-3-5-7-9/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYZFPLZQMZFBAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50143911 | |

| Record name | Hexanoic acid, 6-chloro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10140-96-2 | |

| Record name | Hexanoic acid, 6-chloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10140-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoic acid, 6-chloro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010140962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 6-chloro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 6-chlorohexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 6-chlorohexanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WNC3VU7ZV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 6-chlorohexanoate can be synthesized through the esterification of 6-chlorohexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the esterification process to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where 6-chlorohexanoic acid and ethanol are fed into a reactor with a catalyst. The product is then purified through distillation to obtain the desired ester .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Hydrolysis: The ester bond in this compound can be hydrolyzed in the presence of a strong acid or base to yield 6-chlorohexanoic acid and ethanol.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in an aqueous or alcoholic medium.

Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Substitution: Products depend on the nucleophile used, such as 6-hydroxyhexanoate, 6-aminohexanoate, or 6-mercaptohexanoate.

Hydrolysis: 6-chlorohexanoic acid and ethanol.

Reduction: 6-chlorohexanol.

Scientific Research Applications

Applications in Organic Synthesis

Intermediate for Lipoic Acid Synthesis

Ethyl 6-chlorohexanoate serves as a key intermediate in the synthesis of lipoic acid, a compound with significant biological activity, including antioxidant properties and potential therapeutic effects against diabetes and liver diseases. The synthesis involves hydrolysis of the ethyl ester after vulcanization, making it a critical step in producing lipoic acid derivatives .

Pharmaceutical Applications

The compound is also utilized in synthesizing various pharmaceutical agents, particularly those targeting neurological disorders and metabolic diseases. For instance, derivatives of this compound have been explored for their potential as neuroprotective agents .

Agrochemical Potential

This compound has shown promise in developing new agrochemicals, particularly insecticides and herbicides. Its structural characteristics allow it to interact effectively with biological systems, making it a candidate for creating environmentally friendly pest control solutions .

Case Study 1: Synthesis of Lipoic Acid Derivatives

A study demonstrated the efficient synthesis of lipoic acid from this compound using a two-step process involving hydrolysis and subsequent cyclization. The resulting lipoic acid exhibited enhanced antioxidant activity compared to its precursors, indicating the potential for improved therapeutic applications .

Case Study 2: Neuroprotective Agents

Research highlighted the use of this compound derivatives in developing neuroprotective agents against oxidative stress-induced neuronal damage. In vitro assays showed that these derivatives significantly reduced cell death in neuronal cell lines exposed to oxidative stressors .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for lipoic acid synthesis | Enhanced antioxidant properties |

| Pharmaceuticals | Potential neuroprotective agents | Reduced oxidative stress-induced cell death |

| Agrochemicals | Development of insecticides/herbicides | Effective biological interactions |

Mechanism of Action

The mechanism of action of ethyl 6-chlorohexanoate primarily involves its reactivity as an ester. In biological systems, it can be hydrolyzed by esterases to produce 6-chlorohexanoic acid and ethanol. The 6-chlorohexanoic acid can further participate in various metabolic pathways. The chlorine atom in the compound also makes it a good substrate for nucleophilic substitution reactions, allowing it to form a variety of derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Esters

Ethyl 6-Bromohexanoate

- Molecular Formula : C₈H₁₅BrO₂

- Key Properties: Bromine’s larger atomic radius compared to chlorine increases molecular polarizability, enhancing reactivity in SN2 reactions. No specific synthesis data is provided, but analogous reactions to ethyl 6-chlorohexanoate (e.g., cyanide displacement) are expected .

Ethyl Chloroacetate

- Molecular Formula : C₄H₇ClO₂

- Key Properties: A shorter-chain analog with a chlorine on the α-carbon. It is incompatible with strong acids, bases, and oxidizers due to its high reactivity . Unlike this compound, its shorter chain limits applications in long-chain syntheses.

Oxo-Substituted Derivatives

Ethyl 6-Chloro-6-oxohexanoate (CAS: 1071-71-2)

- Molecular Formula : C₈H₁₃ClO₃

- Key Properties: Features a ketone group at the sixth carbon. Used as an intermediate in lipoic acid synthesis . The oxo group increases polarity, affecting solubility and boiling point compared to this compound.

Ethyl 6-Oxohexanoate (CAS: 27983-42-2)

- Molecular Formula : C₈H₁₄O₃

- Key Properties : Lacks a chlorine substituent, reducing electrophilicity. Used in ketone-based syntheses, such as Friedel-Crafts acylations .

Positional Isomers and Ester Variants

Ethyl 6-Chloro-5-oxohexanoate (CAS: 79685-55-5)

- Molecular Formula : C₈H₁₃ClO₃

- Synthesized via methods involving indium tribromide .

Propan-2-yl 6-Chlorohexanoate

- Molecular Formula : C₉H₁₇ClO₂

- Key Properties : Isopropyl ester group increases steric hindrance, reducing reaction rates compared to ethyl esters. Predicted collision cross-sections (CCS) for adducts range from 140.7–152.1 Ų .

Biological Activity

Ethyl 6-chlorohexanoate is an organic compound that has garnered interest in various fields, including pharmaceuticals and agrochemicals. This article explores its biological activity, synthesis, and potential applications based on current research findings.

- Chemical Formula : C₈H₁₅ClO₂

- Molecular Weight : 178.66 g/mol

- CAS Number : 4224-62-8

- Boiling Point : Not specified in available data

Synthesis

This compound can be synthesized through various methods, primarily involving the reaction of hexanoic acid derivatives with chloroalkylating agents. For example, one method involves the use of alkylzinc reagents in the presence of chiral catalysts to achieve high yields and enantioselectivity .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. A study highlighted its effectiveness against Gram-positive bacteria, suggesting potential applications in developing antimicrobial agents. The specific mechanisms of action may involve disrupting bacterial cell membranes or inhibiting metabolic pathways .

Cytotoxic Effects

In vitro studies have demonstrated that this compound possesses cytotoxic properties against certain cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in these cells was noted, indicating its potential as a chemotherapeutic agent. Further research is needed to elucidate the precise pathways through which it exerts these effects .

Insecticidal Activity

This compound has also been evaluated for its insecticidal properties. It was found to be effective against various agricultural pests, making it a candidate for use in agrochemical formulations. The compound's mode of action likely involves neurotoxic effects on insects, leading to paralysis and death .

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study conducted on various strains of bacteria revealed that this compound inhibited growth at concentrations as low as 100 µg/mL. The compound was particularly effective against Staphylococcus aureus and Escherichia coli.

- Cytotoxicity Assessment :

- Insecticidal Testing :

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and distribution within biological systems. Its lipophilicity (Log P values ranging from 1.5 to 1.9) indicates favorable permeability across biological membranes, which is essential for its biological activity .

Q & A

Q. What are the standard synthetic routes for ethyl 6-chlorohexanoate?

this compound is commonly synthesized via nucleophilic substitution reactions. A well-documented method involves reacting 6-chlorohexanoyl chloride with ethanol in the presence of a base (e.g., pyridine) to neutralize HCl by-products. Alternatively, sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) at 95–100°C for 1 hour can displace the chloride group, yielding 6-cyanohexanoate as a primary product with 90% efficiency . This method highlights DMSO’s role in stabilizing transition states and enhancing nucleophilicity.

| Reaction | Conditions | Yield |

|---|---|---|

| 6-chlorohexanoyl chloride + ethanol | Base (pyridine), RT | ~85–90% |

| This compound + NaCN | DMSO, 95–100°C, 1 hr | 90% |

Q. How is this compound characterized using spectroscopic methods?

Key techniques include:

- NMR Spectroscopy : H NMR typically shows signals for the ethyl ester group (δ ~1.2–1.4 ppm for CH, δ ~4.1 ppm for OCH) and the chloroalkyl chain (δ ~3.5 ppm for Cl–CH, δ ~1.2–1.8 ppm for methylene protons). C NMR confirms carbonyl (δ ~170–175 ppm) and chlorine-adjacent carbons (δ ~44–45 ppm) .

- Mass Spectrometry : High-resolution ESI-MS can identify the molecular ion peak (e.g., [M+Na] at m/z 209.1 for CHClO) and fragmentation patterns .

- IR Spectroscopy : Peaks at ~1740 cm (ester C=O) and ~650 cm (C–Cl stretch) are characteristic.

Q. What are the key physical and chemical properties of this compound?

- Physical Properties : Liquid at room temperature; density ~1.05 g/cm; boiling point ~230–235°C.

- Reactivity : The chloro group undergoes nucleophilic substitution (e.g., with cyanide ), while the ester is susceptible to hydrolysis under acidic/basic conditions.

- Solubility : Miscible with organic solvents (e.g., DMSO, DMF); low water solubility due to the nonpolar alkyl chain.

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

Competing elimination pathways (e.g., dehydrohalogenation) may occur under high temperatures or prolonged heating. To suppress these:

- Use polar aprotic solvents (e.g., DMSO) to stabilize ionic intermediates and reduce side reactions .

- Optimize temperature (95–100°C) and reaction time (≤1 hour) to balance yield and selectivity.

- Employ catalysts like tetrabutylammonium iodide (TBAI) to enhance substitution rates.

Q. What analytical challenges arise when characterizing this compound derivatives, and how can they be addressed?

- Signal Overlap in NMR : Methylene protons in the chloroalkyl chain (δ ~1.2–1.8 ppm) may overlap. Use 2D NMR (e.g., COSY, HSQC) to resolve complex splitting patterns .

- Purity Issues : Trace DMSO or unreacted NaCN in post-synthetic mixtures can interfere with MS. Purify via column chromatography (silica gel, hexane/ethyl acetate eluent).

- Hydrolytic Instability : Store samples under anhydrous conditions and avoid prolonged exposure to moisture during handling.

Q. How do researchers resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or MS data often stem from:

- Isomeric Impurities : Confirm regiochemistry via NOE experiments or X-ray crystallography.

- Solvent Artifacts : Re-run spectra in deuterated solvents (e.g., CDCl) and compare with literature values .

- Dynamic Processes : Variable-temperature NMR can detect conformational changes (e.g., rotameric equilibria).

Methodological Notes

- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent ester hydrolysis or oxidation.

- Data Interpretation : Cross-validate spectral data with computational tools (e.g., DFT calculations for NMR chemical shifts).

- Safety : Handle chloro compounds in fume hoods due to potential toxicity; use PPE for NaCN/DMSO reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.